REACTION_CXSMILES
|
C[N:2](C)[CH:3]=[CH:4][C:5]#N.CC[O-].[Na+].Cl.[C:13]([O:17][C:18](=[O:26])[NH:19][C:20]1([C:23](=[NH:25])[NH2:24])[CH2:22][CH2:21]1)([CH3:16])([CH3:15])[CH3:14].[NH4+].[Cl-].N>CCO.CCOC(C)=O>[C:13]([O:17][C:18](=[O:26])[NH:19][C:20]1([C:23]2[N:24]=[C:3]([NH2:2])[CH:4]=[CH:5][N:25]=2)[CH2:22][CH2:21]1)([CH3:16])([CH3:14])[CH3:15] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
CN(C=CC#N)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)OC(NC1(CC1)C(N)=N)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=CC#N)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
This was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1.5 h at 60° C.
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at 100° C. for 17 h
|
Duration
|
17 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 100° C. for 22 h
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under a stream of N2
|
Type
|
CUSTOM
|
Details
|
the residue was directly purified by reversed phase HPLC (20% MeCN/H2O+0.1% TFA)
|
Type
|
CUSTOM
|
Details
|
to give a red semisolid that
|
Type
|
WASH
|
Details
|
washing with saturated aqueous NaHCO3 (2×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC=CC(=N1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |